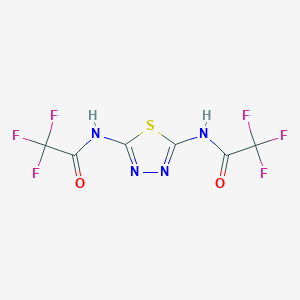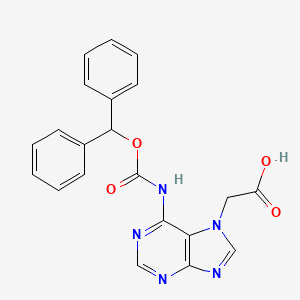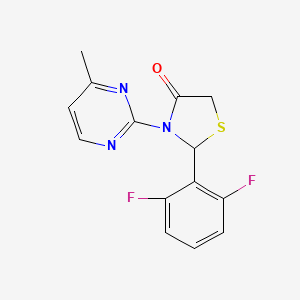
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a pyrimidine ring and substituted with difluorophenyl and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a β-diketone or β-ketoester, with an appropriate amine.
Substitution with Difluorophenyl and Methyl Groups: The final step involves the substitution of the thiazolidinone-pyrimidine intermediate with difluorophenyl and methyl groups using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives with altered biological and chemical properties.
科学研究应用
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-2-one: Similar structure but with a different position of the thiazolidinone ring.
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-5-one: Another positional isomer with distinct properties.
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
2-(2,6-Difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl and methylpyrimidinyl substitutions enhance its stability, reactivity, and potential biological activity compared to similar compounds.
属性
CAS 编号 |
682755-37-9 |
|---|---|
分子式 |
C14H11F2N3OS |
分子量 |
307.32 g/mol |
IUPAC 名称 |
2-(2,6-difluorophenyl)-3-(4-methylpyrimidin-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11F2N3OS/c1-8-5-6-17-14(18-8)19-11(20)7-21-13(19)12-9(15)3-2-4-10(12)16/h2-6,13H,7H2,1H3 |
InChI 键 |
HBUNUVXVDLOLKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)N2C(SCC2=O)C3=C(C=CC=C3F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



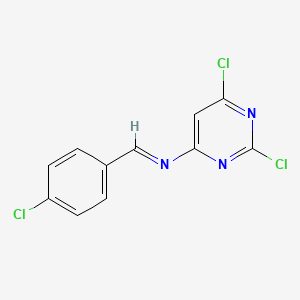
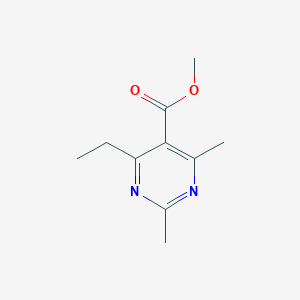
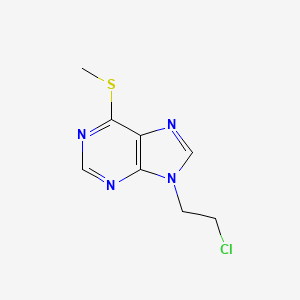
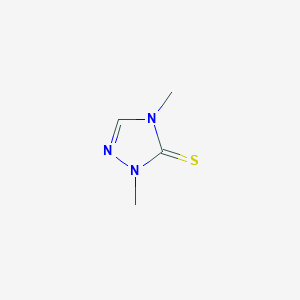
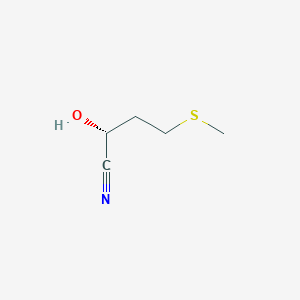


![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
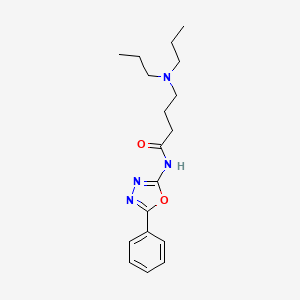

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
